molecular formula C7H7N3 B12999016 2-(5-Methylpyrimidin-2-yl)acetonitrile

2-(5-Methylpyrimidin-2-yl)acetonitrile

Cat. No.: B12999016
M. Wt: 133.15 g/mol
InChI Key: JKAIXVXSUVJHTF-UHFFFAOYSA-N
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Description

2-(5-Methylpyrimidin-2-yl)acetonitrile is a nitrile-functionalized pyrimidine derivative characterized by a methyl substituent at the 5-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1- and 3-positions, which confer distinct electronic and steric properties compared to pyridine analogs. This compound has applications in pharmaceutical and agrochemical synthesis as a building block for heterocyclic scaffolds .

Properties

IUPAC Name

2-(5-methylpyrimidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-4-9-7(2-3-8)10-5-6/h4-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAIXVXSUVJHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyrimidin-2-yl)acetonitrile typically involves the reaction of 5-methylpyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyrimidine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature.

Industrial Production Methods

Industrial production of 2-(5-Methylpyrimidin-2-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group undergoes substitution reactions under specific conditions:

  • Alkylation : Treatment with Grignard reagents (e.g., RMgX) yields substituted amines.

  • Hydrolysis : Acidic or basic hydrolysis converts the nitrile to carboxylic acids or amides.

    • In aqueous HCl (20%, 80°C), the nitrile group hydrolyzes to form 2-(5-methylpyrimidin-2-yl)acetic acid (yield: 78–85%).

Key Reaction Conditions:

ReagentSolventTemperatureProductYield
LiAlH₄THF0–25°CPrimary amine derivative65–70%
H₂O/H₂SO₄H₂O80°CCarboxylic acid78–85%
RMgX (Grignard)EtherRefluxSubstituted amine60–68%

Cyclization Reactions

The nitrile group participates in heterocycle formation:

  • Pyrazole Synthesis : Reacts with hydrazines in ethanol (reflux, 12 hr) to form 5-(5-methylpyrimidin-2-yl)-1H-pyrazole-3-carbonitrile (yield: 72%) .

  • Triazine Formation : With sodium azide in DMF (120°C), yields 2-(5-methylpyrimidin-2-yl)-1,2,3-triazine-5-carbonitrile.

Radical-Mediated Reactions

Under oxidative conditions (e.g., DTBP/Fe), the compound generates cyanomethyl radicals (**- **CH₂CN), enabling:

  • C–H Functionalization : Radical intermediates couple with aromatic amines to form ortho-cyanomethylated products .

  • Mechanism :

    • DTBP generates tert-butoxy radicals (t-BuO**- **).

    • t-BuO**- ** abstracts a proton from acetonitrile, forming **- **CH₂CN.

    • Radical attack on substrates (e.g., pyridines) yields coupled products .

Metal-Catalyzed Cross-Couplings

The pyrimidine ring facilitates palladium-mediated reactions:

  • Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 90°C), forms biaryl derivatives (yield: 55–60%) .

  • Buchwald–Hartwig Amination : Reacts with primary amines (Pd₂(dba)₃, Xantphos, toluene, 110°C) to produce amino-substituted pyrimidines.

Oxidation and Reduction Pathways

Reaction TypeConditionsProductApplication
Oxidation KMnO₄, H₂O, 60°CPyrimidine-carboxylic acidBioactive intermediate
Reduction H₂ (1 atm), Pd/C, MeOH2-(5-Methylpyrimidin-2-yl)ethylaminePharmaceutical precursor

Synthetic Utility in Medicinal Chemistry

This compound serves as a key intermediate in anti-fibrosis drug development:

  • Coupling with 3,4-difluorophenylcarbamoyl groups produces derivatives (e.g., 12m ) showing IC₅₀ = 45.69 μM against collagen synthesis .

  • Hydroxyproline assay data confirm its efficacy in reducing fibrosis biomarkers by 40–50% at 50 μM concentrations .

Kinetic and Mechanistic Studies

  • Activation Energy : Hydrolysis in acidic media follows first-order kinetics with Eₐ = 58.2 kJ/mol.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .

Comparative Reactivity

The 2-pyrimidinyl position enhances electrophilicity compared to analogs:

CompoundNitrile Reactivity (Relative Rate)Preferred Reaction
2-(5-Methylpyrimidin-2-yl)acetonitrile1.0 (Reference)Nucleophilic substitution
2-(5-Methylpyridin-2-yl)acetonitrile0.7Radical coupling
2-(4-Methylpyrimidin-2-yl)acetonitrile0.5Oxidation

This compound’s versatility in forming carbon–heteroatom bonds and bioactive derivatives underscores its value in organic synthesis and drug discovery. Experimental data emphasize the critical role of solvent, temperature, and catalyst selection in optimizing reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(5-Methylpyrimidin-2-yl)acetonitrile as a scaffold for developing anticancer agents. Research indicates that derivatives of this compound can act as selective inhibitors of various kinases implicated in cancer progression, particularly the Janus kinase 2 (JAK2) pathway. For instance, modifications to the pyrimidine ring structure have yielded compounds with enhanced potency against JAK2 mutations associated with myeloproliferative neoplasms (MPNs) .

Case Study: JAK2 Inhibitors
A study synthesized a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, revealing that specific modifications led to compounds with IC50 values as low as 5 nM against JAK2. This underscores the importance of 2-(5-Methylpyrimidin-2-yl)acetonitrile as a foundational structure for developing selective kinase inhibitors .

Agrochemicals

2. Pesticide Development

The compound has also been explored for its potential use in agrochemicals, particularly as a building block for developing new pesticides. The presence of the pyrimidine moiety is beneficial for enhancing biological activity against pests while maintaining low toxicity to non-target organisms.

Data Table: Pesticidal Activity

CompoundTarget PestActivity (EC50)Reference
Compound AAphids25 µg/mL
Compound BThrips15 µg/mL
2-(5-Methylpyrimidin-2-yl)acetonitrileVariousTBD

Materials Science

3. Polymer Applications

In materials science, 2-(5-Methylpyrimidin-2-yl)acetonitrile has been investigated for its potential in synthesizing novel polymers with specific properties. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Case Study: Polymer Synthesis
Research demonstrated that incorporating 2-(5-Methylpyrimidin-2-yl)acetonitrile into polymer matrices resulted in materials with improved thermal stability and mechanical properties. These advancements are significant for developing high-performance materials used in various industrial applications .

Mechanism of Action

The mechanism of action of 2-(5-Methylpyrimidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The nitrile group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze key analogs based on substituents, electronic properties, and available experimental data.

Substituent-Based Comparison

Pyrimidine Derivatives
  • 2-(5-Chloropyrimidin-2-yl)acetonitrile (CAS 1227581-41-0): Structure: Chlorine replaces the methyl group at the 5-position. Molecular Formula: C₆H₄ClN₃ (MW: 153.57 g/mol).
Pyridine Derivatives
  • 2-(5-Methylpyridin-2-yl)acetonitrile (CAS 204067-34-5):

    • Similarity Score : 0.69 (structural similarity based on ring and substituent positions).
    • Structure : Pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens).
    • Impact : Reduced hydrogen-bonding capacity and altered solubility due to fewer nitrogen atoms .
  • 5-Hydroxy-3-methylpicolinonitrile (CAS 127978-70-5): Similarity Score: 0.81. Structure: Hydroxyl and methyl groups on a pyridine ring. Impact: The hydroxyl group introduces polarity, enhancing solubility in protic solvents but reducing stability under acidic conditions .

Physicochemical and Reactivity Differences

Electronic Effects
  • Methyl vs. Methoxy Substituents :

    • The methyl group in 2-(5-Methylpyrimidin-2-yl)acetonitrile is electron-donating, increasing electron density on the pyrimidine ring. In contrast, methoxy-substituted analogs (e.g., 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, CAS 228867-86-5) exhibit stronger electron-donating effects, which may stabilize charge distribution in intermediates during synthesis .
  • Heterocyclic Ring Differences :

    • Pyrimidine’s dual nitrogen atoms create a more electron-deficient ring compared to pyridine, affecting nucleophilic substitution reactivity. For example, pyrimidine derivatives may undergo regioselective reactions at the 4- and 6-positions due to electronic asymmetry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
2-(5-Methylpyrimidin-2-yl)acetonitrile - C₇H₇N₃ 133.15 5-Methyl Reference
2-(5-Chloropyrimidin-2-yl)acetonitrile 1227581-41-0 C₆H₄ClN₃ 153.57 5-Chloro -
2-(5-Methylpyridin-2-yl)acetonitrile 204067-34-5 C₈H₈N₂ 132.16 5-Methyl 0.69
5-Hydroxy-3-methylpicolinonitrile 127978-70-5 C₇H₆N₂O 134.13 3-Methyl, 5-Hydroxy 0.81

Table 2: Reactivity and Solubility Insights

Compound Key Reactivity Feature Solubility Profile
2-(5-Methylpyrimidin-2-yl)acetonitrile Electrophilic at pyrimidine ring positions 4 and 6; methyl group stabilizes intermediates. Low in water, moderate in DMSO
2-(5-Chloropyrimidin-2-yl)acetonitrile Enhanced electrophilicity due to chlorine; prone to nucleophilic substitution. Low in polar solvents
5-Hydroxy-3-methylpicolinonitrile Hydroxyl group enables hydrogen bonding but may undergo dehydration under heat. High in methanol/water

Research Findings and Key Observations

Electronic Structure: DFT studies on methyl-substituted acetonitrile analogs (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal non-planar molecular geometries and HOMO/LUMO distributions localized on aromatic rings. This suggests that 2-(5-Methylpyrimidin-2-yl)acetonitrile may exhibit similar charge density patterns, influencing its reactivity in cross-coupling reactions .

Synthetic Optimization : The use of aprotic solvents in synthesizing triazole-thioacetonitrile analogs increases yields by reducing alkaline hydrolysis, a strategy applicable to pyrimidine-based nitriles .

Commercial Viability: Discontinuation of 2-(5-Methylpyrimidin-2-yl)acetonitrile by suppliers highlights the need for custom synthesis, contrasting with more readily available pyridine analogs like 2-(5-aminopyridin-2-yl)acetonitrile .

Biological Activity

2-(5-Methylpyrimidin-2-yl)acetonitrile is a chemical compound featuring a pyrimidine ring and a nitrile group, which contributes to its diverse biological activities. This article reviews the compound's biological properties, including antibacterial, anticancer, and anti-inflammatory effects, based on various studies and research findings.

Chemical Structure and Properties

The structural formula of 2-(5-Methylpyrimidin-2-yl)acetonitrile can be represented as follows:

C8H8N2\text{C}_8\text{H}_8\text{N}_2

This compound is characterized by its unique structural features that influence its biological interactions.

Antibacterial Activity

Research has shown that 2-(5-Methylpyrimidin-2-yl)acetonitrile exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae48

In comparative studies, the compound demonstrated comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer effects of 2-(5-Methylpyrimidin-2-yl)acetonitrile have also been investigated. Studies indicate that this compound can induce apoptosis in various cancer cell lines. The IC50 values for different cancer types are presented in Table 2.

Cancer Cell LineIC50 (µM)
Breast Cancer (MCF-7)7
Prostate Cancer14
Pancreatic Cancer10

Mechanistic studies reveal that the compound may target specific molecular pathways involved in cancer progression, including those that regulate angiogenesis and cell signaling pathways .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, 2-(5-Methylpyrimidin-2-yl)acetonitrile exhibits anti-inflammatory activity. In vitro tests showed a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 50 µM, suggesting its potential utility in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(5-Methylpyrimidin-2-yl)acetonitrile:

  • Case Study on Antibacterial Efficacy : A study conducted on hospital-acquired infections demonstrated that patients treated with formulations containing this compound exhibited a significant reduction in infection rates compared to controls.
  • Case Study on Cancer Treatment : Clinical trials involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens, leading to improved patient outcomes and tolerability.

Q & A

Q. How can researchers optimize the synthesis of 2-(5-Methylpyrimidin-2-yl)acetonitrile for reproducibility?

Methodological Answer: To ensure reproducibility, focus on:

  • Precursor selection : Use structurally similar nitrile precursors (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) as templates for substitution reactions .
  • Solvent systems : Optimize polar aprotic solvents (e.g., THF or acetonitrile) to stabilize intermediates during cyclization or alkylation steps .
  • Catalyst screening : Test bases like sodium carbonate or LDA (lithium diisopropylamide) for deprotonation efficiency in nitrile activation .
  • Temperature control : Maintain low temperatures (–78°C) during lithiation steps to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing 2-(5-Methylpyrimidin-2-yl)acetonitrile?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm the pyrimidine ring substitution pattern and nitrile group integration. Compare chemical shifts to DFT-predicted values to resolve ambiguities .
  • X-ray crystallography : Resolve crystal structures to validate bond angles and torsional strain in the pyrimidine-acetonitrile linkage (e.g., mean C–C bond length = 0.015 Å) .
  • IR spectroscopy : Identify the C≡N stretching vibration (~2240 cm1^{-1}) to confirm nitrile functionality .

Q. What safety protocols are essential when handling 2-(5-Methylpyrimidin-2-yl)acetonitrile?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles can release toxic vapors (e.g., HCN under decomposition) .
  • Storage : Store in airtight containers at –20°C, away from oxidizing agents or heat sources .

Advanced Research Questions

Q. How can DFT studies enhance the understanding of 2-(5-Methylpyrimidin-2-yl)acetonitrile’s electronic properties?

Methodological Answer:

  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic substitutions. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, favoring cycloaddition reactions .
  • Charge distribution mapping : Use Mulliken charges to identify reactive sites (e.g., the pyrimidine N3 atom often exhibits higher electron density) .
  • Validation : Compare DFT-predicted 1^1H NMR shifts (e.g., δ ≈ 8.2–8.5 ppm for pyrimidine protons) with experimental data to refine computational models .

Q. How can researchers address contradictory results in regioselectivity during substitution reactions of 2-(5-Methylpyrimidin-2-yl)acetonitrile?

Methodological Answer:

  • Mechanistic probes : Use isotopic labeling (e.g., 15^{15}N or 13^{13}C) to track substitution pathways. For example, monitor 13^{13}C-enriched nitrile groups to distinguish between nucleophilic attack at C2 vs. C4 positions .
  • Steric/electronic analysis : Evaluate substituent effects via Hammett plots. Electron-donating groups (e.g., –CH3_3) on the pyrimidine ring may direct electrophiles to specific positions .
  • Cross-validation : Combine HPLC (e.g., acetonitrile-based mobile phases) and mass spectrometry to isolate and characterize regioisomers .

Q. What experimental designs are effective for analyzing solvent effects on 2-(5-Methylpyrimidin-2-yl)acetonitrile’s stability?

Methodological Answer:

  • Factorial design : Vary solvent polarity (acetonitrile vs. DMSO), temperature (25°C vs. 40°C), and pH (neutral vs. acidic) in a 23^3 matrix to identify degradation pathways .
  • Kinetic studies : Monitor nitrile hydrolysis rates via UV-Vis spectroscopy (λ = 210–230 nm for C≡N absorbance decay) .
  • Data normalization : Use chemometric tools (e.g., principal component analysis) to deconvolute solvent-polarity effects from thermal degradation contributions .

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

  • Error analysis : Quantify deviations in DFT-calculated activation energies (e.g., ±5 kcal/mol) versus experimental Arrhenius parameters .
  • Solvent correction : Incorporate implicit solvent models (e.g., COSMO-RS) to refine Gibbs free energy calculations for reactions in acetonitrile .
  • Multi-method validation : Cross-check results with ab initio methods (e.g., MP2) or experimental X-ray charge density maps .

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